1-(Difluoromethyl)-2,5-difluoro-4-nitrobenzene
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Overview
Description
2,5-Difluoro-4-nitrobenzodifluoride is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoro-4-nitrobenzodifluoride can be synthesized through the nitration of 1,4-difluorobenzene. The nitration process involves the reaction of 1,4-difluorobenzene with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2,5-Difluoro-4-nitrobenzodifluoride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-nitrobenzodifluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Reduction: The major product is 2,5-difluoro-4-aminobenzodifluoride.
Oxidation: Products depend on the specific oxidizing conditions but may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-Difluoro-4-nitrobenzodifluoride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-nitrobenzodifluoride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 2,6-Difluoronitrobenzene
- 1,4-Difluoro-2-nitrobenzene
Uniqueness
2,5-Difluoro-4-nitrobenzodifluoride is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific electronic effects that influence its behavior in chemical reactions.
Properties
Molecular Formula |
C7H3F4NO2 |
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Molecular Weight |
209.10 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-6(12(13)14)5(9)1-3(4)7(10)11/h1-2,7H |
InChI Key |
TWFWINIUVNXRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(F)F |
Origin of Product |
United States |
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